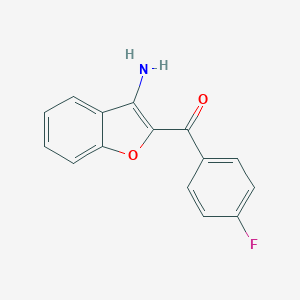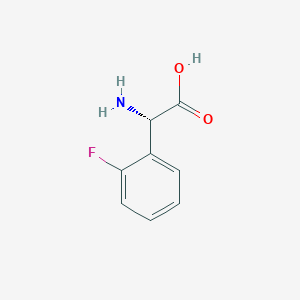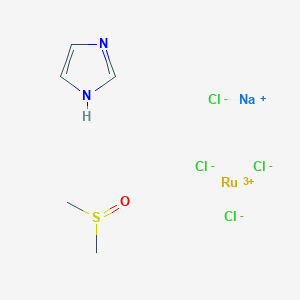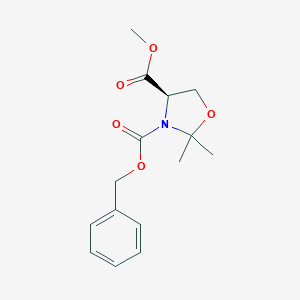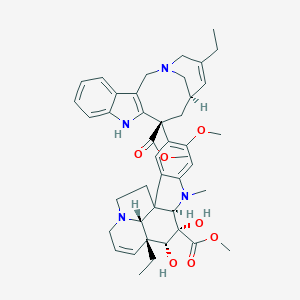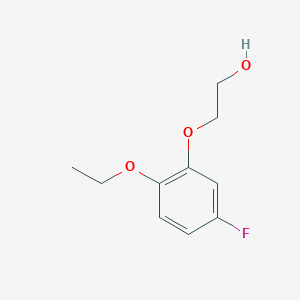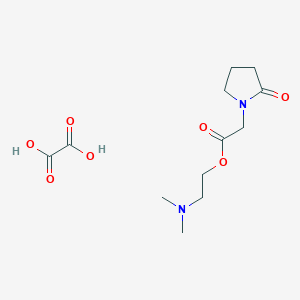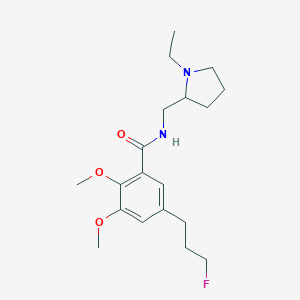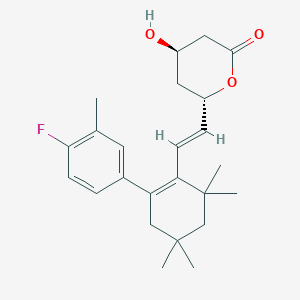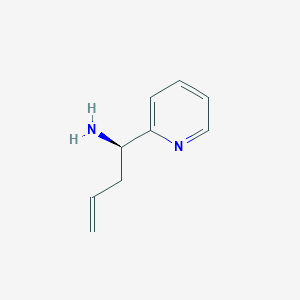
(R)-1-(Pyridin-2-yl)but-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Pyridin-2-yl-but-3-enylamine is an organic compound with a pyridine ring attached to a butenylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Pyridin-2-yl-but-3-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable butenylamine precursor.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Palladium or nickel catalysts are often used to facilitate the coupling reactions.
Temperature and Time: The reaction is typically conducted at temperatures ranging from 0°C to 100°C, depending on the specific reaction conditions, and can take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of ®-1-Pyridin-2-yl-but-3-enylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-1-Pyridin-2-yl-but-3-enylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The pyridine ring allows for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or halogenating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, saturated amines, and various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
Chemistry
®-1-Pyridin-2-yl-but-3-enylamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding.
Medicine
Industry
In the industrial sector, ®-1-Pyridin-2-yl-but-3-enylamine is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-Pyridin-2-yl-but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, facilitating binding to target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Pyridin-2-yl-but-2-enylamine: Similar structure but with a different position of the double bond.
®-1-Pyridin-2-yl-prop-3-enylamine: Shorter carbon chain.
®-1-Pyridin-2-yl-but-3-ynylamine: Contains a triple bond instead of a double bond.
Uniqueness
®-1-Pyridin-2-yl-but-3-enylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the double bond and the length of the carbon chain play crucial roles in its reactivity and interaction with molecular targets.
Propiedades
Número CAS |
138175-26-5 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
(1R)-1-pyridin-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2/t8-/m1/s1 |
Clave InChI |
WCAXYTBAXWHRCK-MRVPVSSYSA-N |
SMILES |
C=CCC(C1=CC=CC=N1)N |
SMILES isomérico |
C=CC[C@H](C1=CC=CC=N1)N |
SMILES canónico |
C=CCC(C1=CC=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


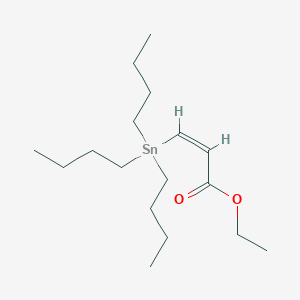
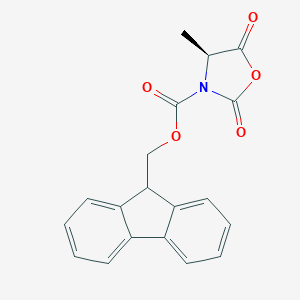
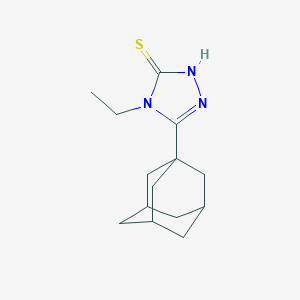
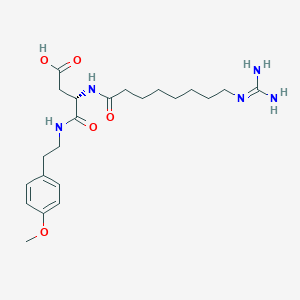
![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)
